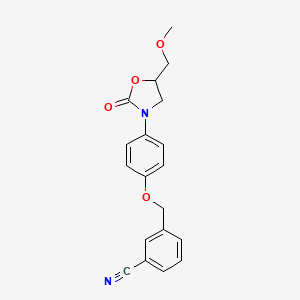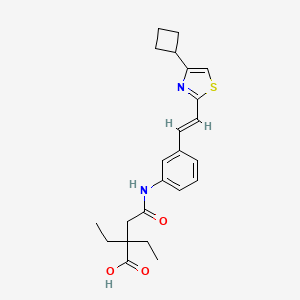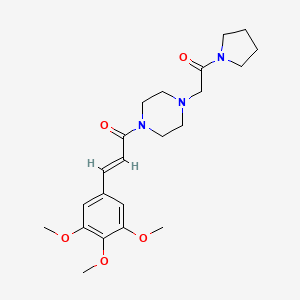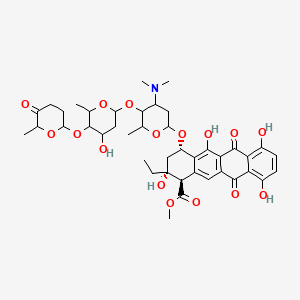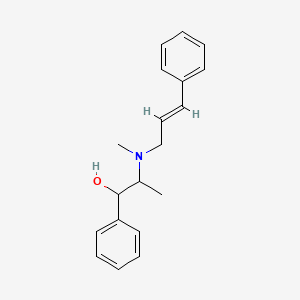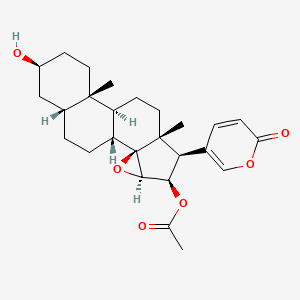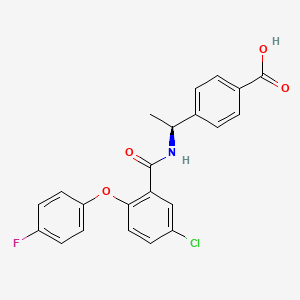
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Overview
Description
Prostaglandin E2 (PGE2) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, cancer, and atherosclerosis. CJ-42794 is a selective antagonist of EP4 (Ki = 3.16 nM) that less potently binds EP2 (Ki = 631 nM) and has no affinity for EP1 or EP3.4,5 It has minimal effect on numerous other receptors, enzymes, or channels. Unlike general inhibitors of PGE2 synthesis, CJ-42794 does not cause damage to rat gastrointestinal mucosa. Instead, it delays the healing of gastric ulcers in mice and rats, suppressing the upregulation of VEGF expression and angiogenesis. CJ-42794 blocks pain and inflammation in rat models of arthritis as well as gastric tumorigenesis in mice.
CJ-042794 is a a novel, potent, and selective prostaglandin EP receptor antagonist.
Scientific Research Applications
Directed Lithiation of Benzoic Acids
A study by Bennetau et al. (1995) explored the directed lithiation of unprotected benzoic acids, which is relevant for the modification and functionalization of (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid. This process allows for the ortho-lithiated species to be created under standard conditions, which can then react with various electrophiles to yield ortho-substituted products. This method could be applicable for creating derivatives of this compound for various research purposes (Bennetau et al., 1995).
Receptor Binding Sites of Hypoglycemic Sulfonylureas and Related Compounds
Brown and Foubister (1984) discussed the binding at insulin-releasing receptor sites of pancreatic beta cells by compounds like this compound. The study suggests that the carboxyl group attached to the aromatic ring plays a crucial role in binding at the same receptor site as the SO2NHCONH group of sulfonylurea drugs. This finding indicates potential applications in diabetes research (Brown & Foubister, 1984).
Deprotonation of Benzamides
A study by Rebstock et al. (2004) on the deprotonation of benzamides, including those similar to this compound, revealed specific lithiation and cyclization reactions. This process is significant for the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science (Rebstock et al., 2004).
Synthesis and Evaluation of Antimicrobial Agents
Vachala et al. (2011) investigated the synthesis of derivatives from benzoic acid for their anti-inflammatory, antiproliferative, and antimicrobial activities. This research indicatesthe potential of this compound and its derivatives in the development of new pharmaceutical agents with antimicrobial properties (Vachala, Srinivasan, & Prakash, 2011).
Effects on Intestinal Absorption of Sugars and Amino Acids
Elsenhans et al. (1986) studied the effects of similar benzoic acid derivatives on the small-intestinal absorption of sugars and amino acids. This research can provide insights into the impact of this compound on metabolic processes, particularly in the context of diabetes treatment (Elsenhans, Blume, Zoltobrocki, & Caspary, 1986).
Crystallographic Study of Benzoic Acid Derivatives
Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, which aids in understanding the structural and electronic properties of compounds like this compound. Such studies are essential for the rational design of new molecules with desired biological activities (Pramanik, Dey, & Mukherjee, 2019).
Mechanism of Action
Target of Action
CJ-42794 primarily targets the prostaglandin E receptor subtype 4 (EP4). EP4 is a G protein-coupled receptor that mediates the actions of prostaglandin E2 (PGE2), a bioactive lipid that plays a crucial role in various physiological and pathological processes .
Mode of Action
CJ-42794 inhibits PGE2 binding to the human EP4 receptor . It competitively inhibits PGE2-evoked elevations of intracellular cAMP levels in a concentration-dependent manner . This inhibition disrupts the downstream signaling pathways of PGE2, thereby modulating the physiological effects mediated by PGE2.
Biochemical Pathways
The primary biochemical pathway affected by CJ-42794 is the PGE2-EP4-cAMP signaling pathway. By inhibiting PGE2 binding to EP4, CJ-42794 prevents the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels . This modulation can impact various downstream effects, including the regulation of inflammation and gastric acid secretion .
Result of Action
CJ-42794 has been shown to reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood . It also antagonizes the HCO3 stimulatory action of AE1-329 in the duodenum . These effects suggest that CJ-42794 can modulate immune responses and gastric functions.
properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847728-01-2 | |
| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




